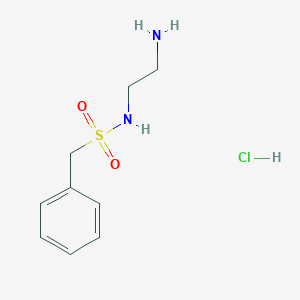

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride

Description

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride is a sulfonamide derivative characterized by a phenyl group attached to a methanesulfonamide backbone, with an ethylamine substituent at the sulfonamide nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminoethyl)-1-phenylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-7-11-14(12,13)8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWWIPZOSZTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride typically involves the reaction of 2-aminoethanol with phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Acylation Reactions

The primary amine on the aminoethyl side chain undergoes rapid acylation under mild conditions. This reaction is regioselective due to the higher nucleophilicity of the free amine compared to the sulfonamide nitrogen.

-

Reagents/Conditions : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (e.g., pyridine) at room temperature .

-

Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Pyridine neutralizes HCl byproduct.

-

Products : N-Acyl derivatives (e.g., N-acetyl or N-benzoyl analogs) form in high yields (72–91%) .

Sulfonylation Reactions

Similar to acylation, sulfonylation targets the aminoethyl group, yielding sulfonamide-modified products.

-

Reagents/Conditions : Arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) with pyridine at ambient temperature .

-

Mechanism : Nucleophilic substitution at the sulfonyl chloride’s sulfur atom, facilitated by the amine’s lone pair.

-

Products : N-Sulfonyl derivatives (e.g., N-benzenesulfonyl analogs) with excellent yields (85–90%) .

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its components.

| Condition | Reagents | Products |

|---|---|---|

| Acidic (HCl, Δ) | Concentrated HCl, heat | Methanesulfonic acid + 4-(2-aminoethyl)aniline hydrochloride |

| Basic (NaOH, Δ) | Aqueous NaOH, reflux | Sodium methanesulfonate + 4-(2-aminoethyl)aniline (free base) |

Oxidation Reactions

The aminoethyl group is susceptible to oxidation, leading to nitro or imine intermediates.

-

Reagents/Conditions : Strong oxidizing agents (e.g., KMnO₄, H₂O₂) in acidic or neutral media.

-

Products : Oxidation of the primary amine generates nitroethane derivatives or Schiff bases, depending on conditions.

Substitution Reactions

-

Reagents/Conditions : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) at elevated temperatures.

-

Products : Ortho-substituted derivatives (e.g., nitro or chloro analogs) in moderate yields.

Mechanistic Insights and Reactivity Trends

-

Regioselectivity : The aminoethyl group reacts preferentially over the sulfonamide nitrogen due to reduced steric hindrance and higher basicity .

-

Resonance Effects : The sulfonamide group stabilizes intermediates via resonance, influencing reaction pathways .

-

Catalysis : Base catalysts (e.g., pyridine) accelerate acylation/sulfonylation by scavenging HCl .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a foundational reagent in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Reactions : It is utilized in various organic reactions due to its ability to form stable complexes with other chemical species.

Biology

- Enzyme Inhibition Studies : The compound has been employed in the study of enzyme inhibition, particularly regarding its interaction with carbonic anhydrase and other enzymes involved in metabolic pathways.

- Protein Interactions : It acts as a chemical probe for investigating protein-protein interactions, which is crucial for understanding cellular mechanisms and developing new therapeutic strategies.

Medicine

- Potential Antimicrobial Agent : Preliminary studies suggest that N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride may exhibit antimicrobial properties, making it a candidate for drug development against bacterial infections.

- Therapeutic Applications : Its structural characteristics indicate potential use in treating conditions related to enzyme dysfunctions or imbalances in physiological processes.

Industry

- Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals, contributing to various industrial applications.

Enzyme Inhibition

A study highlighted the compound's effectiveness in inhibiting carbonic anhydrase activity, which plays a vital role in maintaining acid-base balance within the body. The inhibition was quantified using kinetic assays, demonstrating significant alterations in enzyme activity upon treatment with this compound .

Antimicrobial Activity

Research indicated that derivatives of similar sulfonamide compounds exhibited substantial antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported around 256 µg/mL, suggesting potential therapeutic relevance for this compound as well .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for synthesis; reagent in organic reactions |

| Biology | Enzyme inhibition studies; protein interaction investigations |

| Medicine | Potential antimicrobial agent; therapeutic applications |

| Industry | Production of specialty chemicals; pharmaceutical intermediates |

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonamide moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

N-[4-(2-Aminoethyl)phenyl]methanesulfonamide Hydrochloride ()

- Structural Difference: Positional isomerism—the aminoethyl group is attached to the phenyl ring’s para position rather than the sulfonamide nitrogen.

- The para-substituted phenyl group may enhance steric hindrance, affecting binding affinity in biological systems.

- Data: Limited physicochemical data available, but molecular weight is identical to the target compound (C9H15ClN2O2S; ~250.7 g/mol).

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride ()

- Structural Difference : A nitro group at the benzene ring’s para position.

- Implications: The electron-withdrawing nitro group increases sulfonamide acidity (pKa ~2-3 vs. ~6-8 for non-nitro analogs), enhancing reactivity in nucleophilic environments .

Data :

Property Value Molecular Formula C8H12ClN3O4S Molecular Weight 281.72 g/mol Solubility Likely high in aqueous media Key Application Intermediate in nitroaromatic synthesis

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride ()

- Structural Difference: Bulkier diisopropylamine group replaces the primary aminoethyl chain.

- Implications : Reduced solubility in water due to hydrophobic isopropyl groups. The tertiary amine may decrease hydrogen-bonding capacity, limiting interactions with biological targets .

Data :

Property Value Molecular Formula C8H18ClN·HCl Molecular Weight 208.15 g/mol (free base)

N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide Hydrochloride ()

- Structural Difference : Incorporates a seven-membered diazepane ring and trifluoroethyl group.

- The trifluoroethyl group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Research Implications

- Electron-Withdrawing Groups : Nitro substituents () significantly alter sulfonamide reactivity, enabling applications in electrophilic substitution reactions .

- Amino Group Positioning: Primary amines () enhance solubility and hydrogen bonding, whereas tertiary amines () reduce bioavailability .

- Structural Rigidity : Cyclic systems () improve target selectivity but may complicate synthesis .

Biological Activity

N-(2-Aminoethyl)-1-phenylmethanesulfonamide hydrochloride, also known as N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNOS and a molecular weight of approximately 214.29 g/mol. Its structure features a phenyl group substituted with an aminoethyl group and a methanesulfonamide moiety, which enhances its solubility and stability in various applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity through two main mechanisms:

- Active Site Binding : It binds to the active site of enzymes, disrupting their normal function.

- Allosteric Modulation : It may also bind to allosteric sites, causing conformational changes that affect enzyme activity.

These interactions can lead to alterations in signaling pathways and cellular processes, resulting in various physiological effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, research has demonstrated its ability to induce apoptosis in cancer cell lines by arresting the cell cycle at the S phase and altering the expression of pro-apoptotic and anti-apoptotic proteins .

Table 1: In Vitro Antitumor Activity

| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |

|---|---|---|

| A549 | 100.07% | 8.99 |

| HepG2 | 99.98% | 6.92 |

| DU145 | 99.93% | 7.89 |

| MCF7 | 100.39% | 8.26 |

This table summarizes the inhibition rates and IC50 values for various cancer cell lines treated with this compound compared to standard treatments like Sunitinib .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its structural similarities with other sulfonamides suggest potential inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

A notable case study involved the application of this compound in a series of experiments aimed at understanding its effects on HepG2 liver cancer cells. The study revealed that treatment with varying concentrations resulted in significant apoptosis as evidenced by flow cytometry analysis. The expression levels of Bax (pro-apoptotic) increased while Bcl-2 (anti-apoptotic) decreased, indicating a shift towards apoptosis mediated through mitochondrial pathways .

Applications in Drug Development

This compound is being explored for its potential therapeutic applications across various fields:

- Cancer Therapy : Due to its antitumor activity.

- Anti-inflammatory Treatments : Potential use in conditions characterized by excessive inflammation.

- Enzyme Inhibition : As a tool in biochemical assays to study enzyme functions and interactions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.